

A Technical Guide to Computational Chemistry Studies of Isobutylquinoline

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Compound of Interest

Compound Name: *Isobutylquinoline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of isobutylquinoline. While direct computational studies on isobutylquinoline are limited in publicly available literature, this document extrapolates from established computational methodologies for quinoline and its derivatives to provide a robust framework for researchers. The guide covers theoretical foundations, practical methodologies, and potential applications, offering valuable insights for professionals in medicinal chemistry and computational sciences.

Physicochemical Properties of Isobutylquinoline

Quantitative data for isobutylquinoline is summarized in the table below. This information is crucial for parameterizing computational models and for the physicochemical characterization of the compound. The primary isomer discussed is 6-isobutylquinoline.

Property	Value	Source(s)
Chemical Name	6-Isobutylquinoline	[1]
Synonyms	IBQ; 6-(2-Methylpropyl)quinoline	[1]
CAS Number	68198-80-1	[1][2][3]
Molecular Formula	C ₁₃ H ₁₅ N	[1][3][4]
Molecular Weight	185.26 g/mol	[1][4]
Appearance	Pale yellow to amber liquid	[1][2]
Boiling Point	294-295 °C at 760 mmHg (est.)	[2]
Density	1.011 g/cm ³	[3]
Vapor Pressure	0.00097 mmHg at 20°C	[3]
Flash Point	137 °C (278.6 °F)	[3][5]
logP (o/w)	4.09	[3]

Experimental Protocols

The synthesis and characterization of isobutylquinoline are foundational for both experimental and computational validation.

2.1. Synthesis: The Skraup Reaction

Isobutylquinoline can be synthesized via the Skraup synthesis.[3] This reaction involves heating an aniline derivative with glycerol, a dehydrating agent (such as sulfuric acid), and an oxidizing agent.[6][7]

Protocol for Skraup Synthesis of Isobutylquinoline:

- **Reactant Preparation:** A mixture of p-isobutylaniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene) is prepared.

- **Acid Catalyst:** Concentrated sulfuric acid is carefully added to the mixture. The reaction is highly exothermic and may require moderation, for instance, by the addition of ferrous sulfate.^{[6][8]}
- **Heating:** The mixture is heated. Glycerol dehydrates to form acrolein, which then undergoes a conjugate addition with the aniline derivative.^{[7][9]}
- **Cyclization and Dehydration:** The intermediate undergoes acid-catalyzed cyclization and dehydration to form dihydroisoquinoline.
- **Oxidation:** The dihydroisoquinoline is oxidized by the oxidizing agent to yield isobutylquinoline.^[8]
- **Purification:** The final product is purified using standard techniques such as distillation or chromatography.

2.2. Spectroscopic Characterization

Once synthesized, the structure and purity of isobutylquinoline are confirmed using various spectroscopic techniques. While specific experimental spectra for isobutylquinoline are not readily available in the cited literature, the general protocols are as follows:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded to elucidate the chemical structure, including the position of the isobutyl group on the quinoline ring.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the characteristic functional groups and the fingerprint region of the molecule.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Computational Methodologies

A variety of quantum chemical methods can be employed to study isobutylquinoline. The choice of method depends on the desired accuracy and computational cost.

3.1. Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational efficiency for studying the electronic structure of molecules.[\[10\]](#)

Typical DFT Protocol for Isobutylquinoline:

- **Geometry Optimization:** The molecular geometry of isobutylquinoline is optimized to find the lowest energy conformation. A common approach is to use the B3LYP functional with a basis set such as 6-311G(d,p).[\[11\]](#)[\[12\]](#)
- **Frequency Calculations:** Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical IR spectra.
- **Calculation of Molecular Properties:** A range of electronic and structural properties can be calculated, including:
 - **Optimized Geometries:** Bond lengths, bond angles, and dihedral angles.
 - **Electronic Properties:** Dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) maps.[\[13\]](#)
 - **Spectroscopic Properties:** Theoretical NMR, IR, and UV-Vis spectra can be predicted and compared with experimental data.[\[11\]](#)[\[12\]](#)

3.2. Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein.[\[10\]](#)

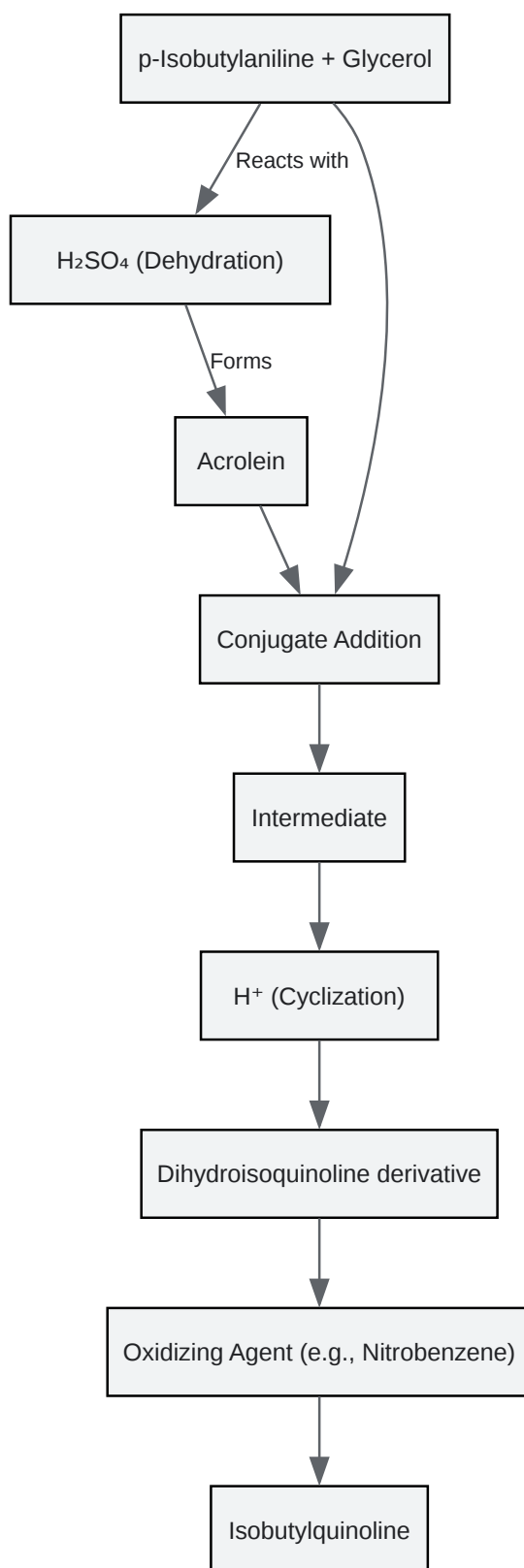
General Molecular Docking Protocol for Isobutylquinoline:

- **Preparation of the Receptor and Ligand:** The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of isobutylquinoline is optimized using DFT.

- **Docking Simulation:** A docking program (e.g., AutoDock, Glide) is used to predict the binding pose of isobutylquinoline within the active site of the receptor.^[14] The program samples different conformations and orientations of the ligand and scores them based on a scoring function.
- **Analysis of Binding Interactions:** The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between isobutylquinoline and the protein residues. The binding energy is also calculated to estimate the binding affinity.^[15]

Mandatory Visualizations

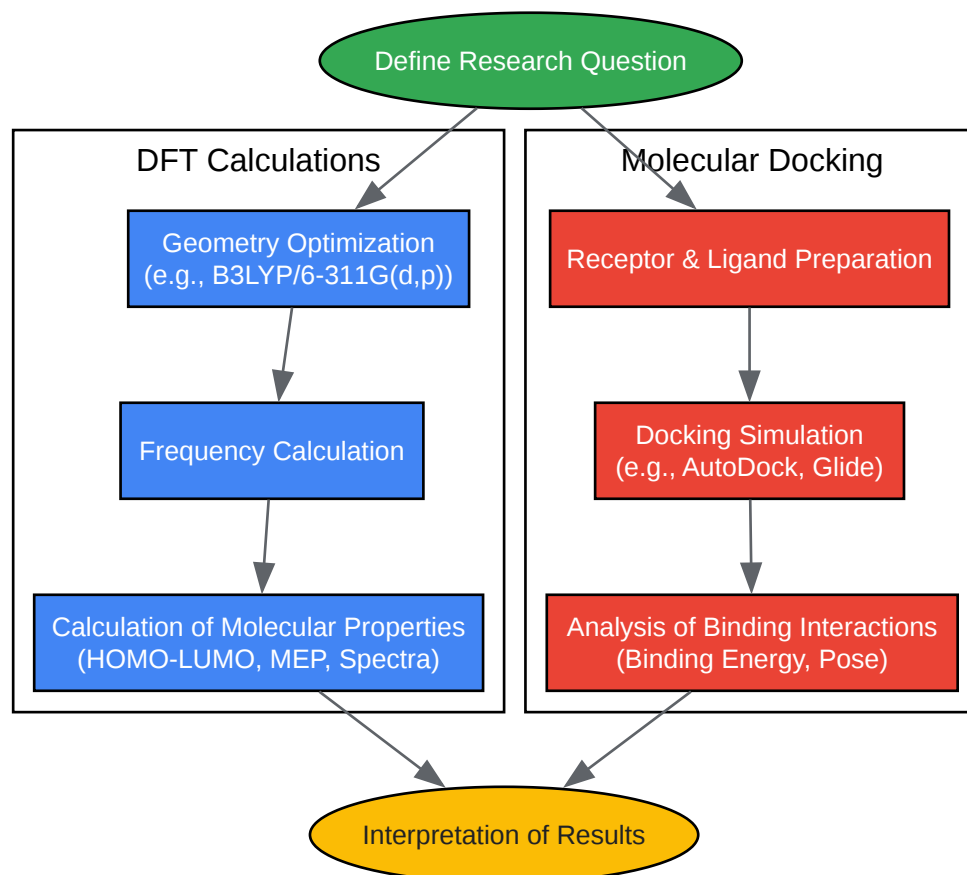
4.1. Skraup Synthesis of Isobutylquinoline



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Caption: Reaction pathway for the Skraup synthesis of isobutylquinoline.

4.2. Computational Workflow for Studying Isobutylquinoline



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Caption: Integrated workflow for computational studies of isobutylquinoline.

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